Methyl 4-bromo-3-oxooctadecanoate

Description

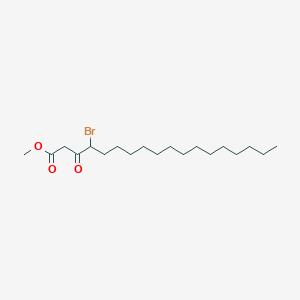

Methyl 4-bromo-3-oxooctadecanoate is a methyl ester characterized by a long aliphatic chain (18 carbons) with a bromine atom at the 4th position and a ketone group at the 3rd position. This structure imparts unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing bromine and ketone moieties. The compound is of interest in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals or agrochemicals. Its stability, solubility, and reactivity are influenced by the ester group, which differentiates it from free carboxylic acids or non-esterified derivatives .

Properties

CAS No. |

188964-30-9 |

|---|---|

Molecular Formula |

C19H35BrO3 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

methyl 4-bromo-3-oxooctadecanoate |

InChI |

InChI=1S/C19H35BrO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)18(21)16-19(22)23-2/h17H,3-16H2,1-2H3 |

InChI Key |

UJWNUZHLHAVLQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)CC(=O)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Resin-Derived Methyl Esters

Several methyl esters isolated from Austrocedrus chilensis resin () share functional similarities, though their substituents and carbon skeletons differ:

- Sandaracopimaric acid methyl ester (Compound 4): A diterpene methyl ester with a rigid bicyclic structure. Unlike Methyl 4-bromo-3-oxooctadecanoate, it lacks halogenation but contains conjugated double bonds, enhancing UV absorption and oxidative stability .

- Torulosic acid methyl ester (Compound 6): Features a hydroxylated diterpene backbone. The presence of hydroxyl groups increases polarity and hydrogen-bonding capacity, contrasting with the bromine-induced hydrophobicity in this compound .

- Z-Communic acid methyl ester (Compound 9): Contains a labdane skeleton with a conjugated diene system. This structure promotes thermal stability, whereas the ketone group in this compound may render it more reactive toward nucleophiles .

Physical and Chemical Properties

General properties of methyl esters (Table 3, ) highlight trends:

Reactivity and Functional Group Influence

- Bromine vs. Hydroxyl Groups: Bromine in this compound facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas hydroxyl-containing esters like torulosic acid methyl ester undergo esterification or oxidation .

- Ketone vs. Double Bonds : The 3-oxo group enhances electrophilicity, making the compound prone to reduction (e.g., to secondary alcohols). In contrast, conjugated dienes in communic acid methyl esters participate in Diels-Alder reactions .

- Ester Stability: Methyl esters generally exhibit higher hydrolytic stability than ethyl or benzyl esters. However, the electron-withdrawing bromine in this compound may slightly accelerate hydrolysis under basic conditions compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.